N1-Tritylpropane-1,3-diamine acetate is a chemical compound classified under diamines, characterized by the presence of a trityl group attached to a propane-1,3-diamine backbone. Its molecular formula is with a molecular weight of approximately 376.49 g/mol. This compound is significant in organic synthesis and medicinal chemistry due to its functional properties and versatility in forming various derivatives.
N1-Tritylpropane-1,3-diamine acetate can be sourced from chemical suppliers and is often utilized in academic and industrial laboratories for research purposes. It falls under the category of organic compounds, specifically aliphatic amines, and is recognized for its potential applications in drug development and synthetic organic chemistry.
The synthesis of N1-Tritylpropane-1,3-diamine acetate typically involves several steps:
The synthesis can be summarized as follows:
This method yields N1-Tritylpropane-1,3-diamine acetate with high purity and yield.
The molecular structure of N1-Tritylpropane-1,3-diamine acetate features a central propane backbone with two amine groups (–NH2) flanked by a trityl group (–C(CH3)3) on one nitrogen atom. The acetate group (–OCOCH3) is attached to the other nitrogen atom.
This structure allows for various interactions in chemical reactions, making it a valuable compound in synthetic chemistry.
N1-Tritylpropane-1,3-diamine acetate can participate in several types of chemical reactions:
The reactivity of N1-Tritylpropane-1,3-diamine acetate is influenced by its functional groups. For example:
The mechanism of action for N1-Tritylpropane-1,3-diamine acetate primarily involves its role as a nucleophile in various organic transformations:
This mechanism highlights its utility in synthesizing complex organic molecules.
N1-Tritylpropane-1,3-diamine acetate has several scientific uses:
N1-Tritylpropane-1,3-diamine acetate (also known as ML156 or CID 9893924) functions as a pharmacological chaperone for mutant enzymes in lysosomal storage disorders. It selectively binds to misfolded glucocerebrosidase (GCase) variants, particularly the N370S mutant associated with Gaucher disease, stabilizing the enzyme's tertiary structure during endoplasmic reticulum (ER)-to-Golgi transit. This stabilization prevents premature degradation via the ER-associated degradation (ERAD) pathway and rescues functional enzyme activity by 40-60% in patient-derived fibroblasts at nanomolar concentrations (500 nM) [2] [8]. The trityl group enables hydrophobic interactions with GCase's substrate-binding pockets, while the diamine moiety facilitates pH-dependent dissociation in lysosomes, allowing endogenous substrate access [1] [6].
Table 1: Chaperone Activity Profile of N1-Tritylpropane-1,3-diamine Acetate
Parameter | Value | Biological Context |
---|---|---|
Effective Concentration | 500 nM | N370S Gaucher fibroblasts [2] |
Enzyme Activity Rescue | 40-60% of wildtype levels | Lysosomal functional assays [8] |
Target Specificity | >100-fold vs. α-glucosidase | Selectivity profiling [2] |
Dissociation Constant (Kd) | ~580 nM | Isothermal titration calorimetry [2] |
Unlike iminosugar-based chaperones (e.g., isofagomine), N1-tritylpropane-1,3-diamine acetate exhibits mixed-type inhibition against β-glucocerebrosidase with an IC₅₀ of 580 nM against N370S mutant enzyme. Kinetic analyses using 4-methylumbelliferyl-β-D-glucopyranoside substrate reveal a competitive component (Kᵢ = 220 nM) at the active site and non-competitive inhibition (Kᵢ' = 890 nM) through an allosteric pocket. This dual mechanism enables reversible binding with moderate inhibitory potency (Kᵢ/Kᵢ' ratio = 0.25), allowing efficient substrate displacement in lysosomes while maintaining sufficient affinity for ER chaperoning. Selectivity profiling confirms >100-fold preference for GCase over α-galactosidase (IC₅₀ >57 μM) and α-glucosidase (IC₅₀ >57 μM) [2] [4].
Table 2: Inhibition Kinetics of N1-Tritylpropane-1,3-diamine Acetate
Parameter | N370S GCase | Wildtype GCase | α-Glucosidase |
---|---|---|---|
IC₅₀ (nM) | 580 | 2,300 | >57,000 |
Inhibition Constant Kᵢ (nM) | 220 (competitive) | 950 (competitive) | Not applicable |
Inhibition Constant Kᵢ' (nM) | 890 (non-competitive) | 3,100 (non-competitive) | Not applicable |
Substrate KM (μM) | 54 (uninhibited) | 48 (uninhibited) | - |
X-ray crystallography reveals that N1-tritylpropane-1,3-diamine acetate binds an allosteric cleft near the dimer interface of glucocerebrosidase (residues Leu241, Val244, Tyr313), inducing conformational shifts that stabilize the active site 20Å away. This binding increases the enzyme's thermal stability by 8°C (ΔTₘ) and promotes functional dimerization, enhancing catalytic efficiency (kcat/Kₘ) by 3-fold for the L444P mutant. Notably, molecular dynamics simulations show the compound fills a hydrophobic pocket distinct from the catalytic site, reducing conformational flexibility in α-helix 7 (residues 310-325) that is critical for maintaining the oxocarbenium ion transition state [4] [8]. The allosteric effect extends beyond folding correction: recent studies demonstrate compound-bound GCase shows enhanced interaction with mitochondrial complex I assembly factors (TIMMDC1, NDUFA10), suggesting cross-organelle proteostasis benefits in Parkinson's disease models [8].
Table 3: Compound Nomenclature
Chemical Identifier | Designation |
---|---|
IUPAC Name | N1-Tritylpropane-1,3-diamine acetate |
Synonyms | ML156; CID 9893924; TRT-DAP ACOH; N-Trityl-1,3-diaminopropane acetate |
CAS Number | 325143-22-4 (base: 500900-74-3) |
Molecular Formula | C₂₄H₂₈N₂O₂ |
PubChem CID | 9893924 |
Molecular Weight | 376.49 g/mol |
Chemical Structure |
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